molecular formula C30H50O2 B1149299 Olean-12-ene-3,24-diol CAS No. 119318-15-9

Olean-12-ene-3,24-diol

Cat. No. B1149299
CAS RN: 119318-15-9
M. Wt: 443
InChI Key:
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Description

Synthesis Analysis

The synthesis of Olean-12-ene-3,24-diol and its derivatives often involves the isolation from natural sources, followed by various chemical modifications to achieve desired functionalities. For example, a study elucidated the structure of 3β-(Stearyloxy)olean-12-ene isolated from Austroplenckia populnea leaves through comprehensive 2D-NMR and quantitative 13C-NMR spectroscopy, highlighting the complexity and precision required in synthesizing and analyzing oleanane derivatives (Filho et al., 2003).

Molecular Structure Analysis

Molecular structure analysis of this compound derivatives reveals intricate details about their conformation and stereochemistry. X-ray crystallography and NMR spectroscopy have been pivotal in determining their three-dimensional structures. For instance, Hambley et al. (1996) reported on the X-ray crystallographic data of olean-12-ene derivatives, providing insights into the triterpenoid's conformation and its intramolecular hydrogen bonding in non-polar solvents (Hambley et al., 1996).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and potential for chemical modifications. For example, the conversion of taraxer-14-ene into olean-12-ene in sediments demonstrates the compound's reactivity and its significance in understanding organic matter diagenesis (Haven & Rullkötter, 1988).

Scientific Research Applications

  • Olean-12-ene derivatives have been isolated from the stem root of Cylicodiscus gabunensis, indicating its presence in natural sources and potential applications in natural product chemistry (Mkounga, Tiabou, & Kouam, 2010).

  • Research on the diagenetic fate of taraxer-14-ene and oleanene isomers in deep-sea sediments shows olean-12-ene's transformation and isomerization under certain geological conditions, which is relevant for geochemical studies (Haven & Rullkötter, 1988).

  • The isolation of 3-beta-(Stearyloxy)olean-12-ene from Austroplenckia populnea suggests its potential in the study of botanical extracts and their chemical constituents (Filho et al., 2003).

  • Studies on the chemical modification of glycyrrhetinic acid, a related compound to Olean-12-ene-3,24-diol, have implications in pharmacology, particularly concerning anti-ulcerogenic, anti-allergic, and anti-inflammatory activities (Shibata et al., 1980).

  • The characterization of olean-12-ene derivatives using NMR spectroscopy contributes to the analytical methods used in chemistry for identifying and understanding these compounds (Wang, 1988).

  • The synthesis of β-amyrin, an olean-12-ene derivative, has been explored, offering insights into synthetic organic chemistry and potential applications in material science and pharmaceuticals (Barton, Lier, & Mcghie, 1968).

  • The study on the action of hydrogen peroxide on olean-12,15-dien-3,11-diol leading to the preparation of c-nor-triterpene lactones provides knowledge crucial for organic chemistry and chemical synthesis (Pradhan et al., 1983).

Safety and Hazards

When handling Olean-12-ene-3,24-diol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22?,23-,24?,26-,27+,28?,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWLPZMPTFQYQI-CKRSNBQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O)C)C)[C@H]1CC(CC2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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